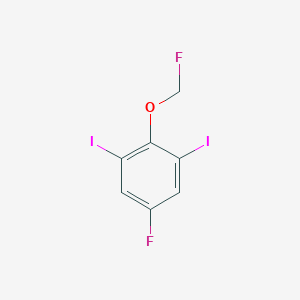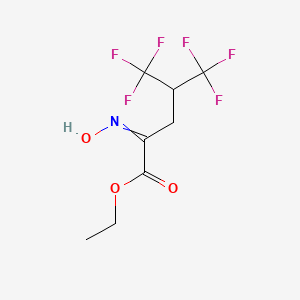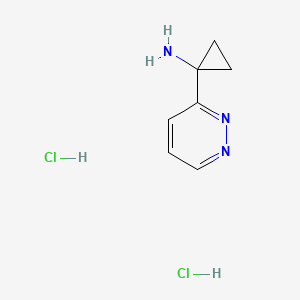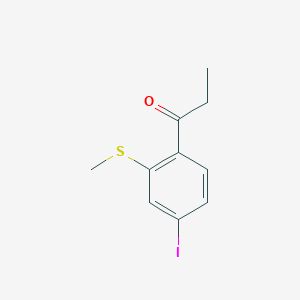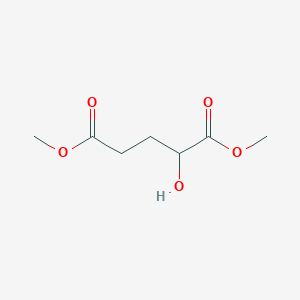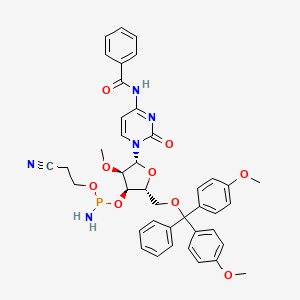
5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol is a synthetic organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromine atom at the 5th position and a tetrahydro-pyran-2-yl group at the 1st position of the indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1H-indazole and 3,4-dihydro-2H-pyran.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as toluene-4-sulfonic acid, in a solvent like ethyl acetate or tetrahydrofuran.
Procedure: The mixture is heated at 70°C for 16 hours, followed by cooling and extraction with ethyl acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole ring and the tetrahydro-pyran group.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution: Substituted indazole derivatives with various functional groups.
Oxidation: Oxidized products with modified indazole or tetrahydro-pyran structures.
Reduction: Reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting specific molecular pathways.
Chemical Biology: Researchers use it to study the interactions between small molecules and biological macromolecules.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-indazole: Lacks the tetrahydro-pyran-2-yl group but shares the bromine-substituted indazole core.
1-(Tetrahydro-pyran-2-yl)-1H-indazole: Similar structure but without the bromine atom.
Uniqueness
5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol is unique due to the combination of the bromine atom and the tetrahydro-pyran-2-yl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C12H13BrN2O2 |
|---|---|
Molekulargewicht |
297.15 g/mol |
IUPAC-Name |
5-bromo-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C12H13BrN2O2/c13-9-4-5-10-8(12(9)16)7-14-15(10)11-3-1-2-6-17-11/h4-5,7,11,16H,1-3,6H2 |
InChI-Schlüssel |
UOHVKAHNAUYKTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)


